N-butyl-2-(4-chlorophenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Description
Properties
IUPAC Name |
N-butyl-2-(4-chlorophenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c1-2-3-10-23-20(27)13-4-9-18-16(11-13)19-17(12-24-18)21(28)26(25-19)15-7-5-14(22)6-8-15/h4-9,11-12,25H,2-3,10H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMTVPYVSQXUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=O)N(N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(4-chlorophenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a suitable solvent such as 1-pentanol. The reaction is followed by N-alkylation using sodium carbonate . This method provides a straightforward route to obtain the desired compound with good yield.
Industrial Production Methods
While specific industrial production methods for N-butyl-2-(4-chlorophenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(4-chlorophenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding quinoline N-oxide derivatives.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of substituted pyrazoloquinoline derivatives with various nucleophiles.
Scientific Research Applications
Potential Applications
N-butyl-2-(4-chlorophenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide has potential applications in various studies. Compounds in the pyrazoloquinoline class have demonstrated significant anti-inflammatory properties by inhibiting nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells. Derivatives have shown inhibition of inducible nitric oxide synthase and cyclooxygenase 2 protein expression, suggesting potential applications in treating inflammatory diseases. Additionally, some derivatives have exhibited cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents.
Interactions with Molecular Targets
Interaction studies reveal that N-butyl-2-(4-chlorophenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide interacts with specific molecular targets such as enzymes and receptors. These interactions may lead to inhibition of enzyme activity or modulation of receptor functions, contributing to its biological effects. Ongoing research aims to elucidate the detailed mechanisms underlying these interactions.
N-butyl-2-(4-chlorophenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide shares structural similarities with several other compounds in the pyrazoloquinoline class.
Here are some comparable compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | Hydroxy group substitution | Anti-inflammatory |
| 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid | Amino group on benzoic acid | Anti-inflammatory |
| 6,8-diphenyl-1H-pyrazolo[4,3-c]quinoline | Diphenyl substitution | Anticancer activity |
Mechanism of Action
The mechanism of action of N-butyl-2-(4-chlorophenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with related pyrazoloquinoline and pyranopyrazole derivatives:
Biological Activity
N-butyl-2-(4-chlorophenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide is a synthetic compound belonging to the pyrazoloquinoline family, characterized by its unique fused pyrazole and quinoline structure. This compound has garnered attention due to its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Chemical Structure and Properties
The chemical structure of N-butyl-2-(4-chlorophenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide includes:
- Quinoline core : Provides a scaffold for biological activity.
- Pyrazole ring : Contributes to the compound's reactivity and interaction with biological targets.
- Butyl substituent : Enhances solubility and bioavailability.
- Carboxamide group : Involved in hydrogen bonding interactions with biological macromolecules.
The molecular formula is with a molecular weight of 394.9 g/mol .
1. Anti-inflammatory Properties
Research indicates that compounds within the pyrazoloquinoline class, including N-butyl-2-(4-chlorophenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide, exhibit significant anti-inflammatory effects. These effects are primarily attributed to the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. Key findings include:
- Inhibition of Inducible Nitric Oxide Synthase (iNOS) : The compound demonstrated a reduction in iNOS expression, which is crucial for NO synthesis .
- Cyclooxygenase-2 (COX-2) Inhibition : It also inhibited COX-2 protein expression, further supporting its potential in treating inflammatory diseases .
2. Anticancer Activity
N-butyl-2-(4-chlorophenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide has shown promise as an anticancer agent through various mechanisms:
- Cytotoxic Effects : The compound exhibits cytotoxicity against several cancer cell lines, indicating its potential for development as an anticancer drug .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of iNOS and COX-2 | |
| Anticancer | Cytotoxicity against cancer cell lines | |
| Enzyme Interaction | Modulation of enzyme activity |
Structure-Activity Relationship (SAR)
The SAR studies on pyrazoloquinoline derivatives have revealed that modifications to the structure can significantly influence biological activity. For instance:
- The presence of different substituents on the quinoline or pyrazole rings can enhance or reduce anti-inflammatory and anticancer properties.
Table 2: Comparison of Pyrazoloquinoline Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | Hydroxy group substitution | Anti-inflammatory |
| 6,8-diphenyl-1H-pyrazolo[4,3-c]quinoline | Diphenyl substitution | Anticancer activity |
| N-butyl derivative | Butyl chain and carboxamide | Enhanced solubility & activity |
Case Studies and Research Findings
Several studies have explored the biological activity of N-butyl derivatives:
- In Vitro Studies : These studies demonstrated that N-butyl derivatives significantly inhibit the proliferation of various cancer cell lines compared to standard chemotherapeutics .
- Mechanistic Insights : Ongoing research aims to elucidate the detailed mechanisms by which N-butyl derivatives interact with specific molecular targets such as enzymes and receptors involved in inflammation and cancer progression .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-butyl-2-(4-chlorophenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide with high purity?
- Methodological Answer :
- Reaction Optimization : Use polar aprotic solvents (e.g., N,N-dimethylacetamide) and catalysts like 1,1'-azobis(cyclohexanecarbonitrile) to facilitate cyclization and coupling reactions. Adjust reaction times (e.g., 12–24 hours) and temperatures (80–100°C) to maximize yields .
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane to isolate the target compound. Confirm purity (>95%) via reverse-phase HPLC with a C18 column and UV detection at 254 nm .
- Key Reference : Evidence of intermediate characterization (e.g., ¹H/¹³C NMR) ensures structural fidelity .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) to confirm the pyrazoloquinoline core and substituents .
- X-ray Powder Diffraction (XRPD) : Validate crystallinity and compare experimental patterns with simulated data from single-crystal structures .
- Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring mass loss under nitrogen atmosphere (e.g., decomposition onset >200°C) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound?
- Methodological Answer :
- Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) to minimize absorption errors.
- Refinement Strategies : Apply SHELXL for structure refinement, incorporating anisotropic displacement parameters and twin-law corrections if twinning is observed .
- Validation Tools : Cross-check with Platon’s ADDSYM to detect missed symmetry and Olex2 for real-space refinement .
Q. How should researchers design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with bromophenyl or methyl groups) using Suzuki-Miyaura coupling or nucleophilic substitution .
- Biological Assays : Test analogs against target receptors (e.g., kinase inhibition) using standardized protocols (e.g., IC₅₀ determination via fluorescence polarization).
- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate activity trends with steric/electronic effects of substituents .
Q. How to address low reproducibility in pharmacological activity data across studies?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
- Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .
- Data Normalization : Express activity as percentage inhibition relative to vehicle controls and replicate experiments ≥3 times .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s solubility and formulation stability?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method with buffered solutions (pH 1.2–7.4) and HPLC quantification to determine pH-dependent solubility .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions to identify degradation pathways .
- Stabilization Strategies : Optimize lyophilized formulations with cryoprotectants (e.g., trehalose) for long-term storage .
Experimental Design Considerations
Q. What strategies improve yield in multi-step syntheses of this compound?
- Methodological Answer :
- Intermediate Monitoring : Use TLC or LC-MS to track reaction progress and isolate intermediates (e.g., quinoline-8-carboxamide precursors) .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for coupling steps to minimize side reactions .
- Scale-Up Adjustments : Optimize stirring rate and solvent volume to maintain mixing efficiency in larger batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
